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Compound of Interest

Compound Name: Cinnamamide, N-(benzyloxy)-

Cat. No.: B1637673 Get Quote

Executive Summary
O-Benzylcinnamohydroxamic acid (also known as N-benzyloxycinnamamide) is a critical

intermediate in the synthesis of hydroxamic acid-based metalloproteinase (MMP) inhibitors and

histone deacetylase (HDAC) inhibitors. Unlike free hydroxamic acids, the O-benzyl protected

form offers superior stability during multi-step synthesis, preventing premature chelation or

oxidation.

This guide details a robust, scalable protocol for synthesizing O-benzylcinnamohydroxamic

acid. The method utilizes an acid chloride activation strategy, chosen for its high atom economy

and reproducibility compared to carbodiimide coupling.

Key Chemical Transformation
The synthesis proceeds via the nucleophilic acyl substitution of cinnamoyl chloride with O-

benzylhydroxylamine.

Target Molecule:

IUPAC Name:N-(Benzyloxy)-3-phenylacrylamide

Molecular Formula: C₁₆H₁₅NO₂

Molecular Weight: 253.30 g/mol
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Reaction Logic & Pathway[1][2][3][4]
The synthesis is designed as a two-stage convergent workflow. We avoid direct coupling

agents (like EDC/HOBt) to minimize cost and byproduct formation (urea derivatives) which can

complicate purification in larger batches.
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Figure 1: Synthetic pathway for O-benzylcinnamohydroxamic acid via acid chloride activation.

Materials & Equipment
Reagents Table
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Reagent CAS No. MW ( g/mol ) Equiv.[1][2] Role

Trans-Cinnamic

Acid
140-10-3 148.16 1.0 Substrate

Thionyl Chloride 7719-09-7 118.97 1.5
Chlorinating

Agent

O-

Benzylhydroxyla

mine HCl

2687-43-6 159.61 1.1 Nucleophile

Triethylamine

(TEA)
121-44-8 101.19 2.5 Base/Scavenger

Dichloromethane

(DCM)
75-09-2 - Solvent

Reaction

Medium

DMF (Cat.) 68-12-2 - Cat. Catalyst

Critical Note on Stoichiometry:

Base Requirement: You must use at least 2.0 equivalents of base (TEA or Pyridine). The first

equivalent neutralizes the HCl salt of the hydroxylamine to generate the free nucleophile; the

second equivalent neutralizes the HCl generated during the substitution reaction.

Experimental Protocol
Phase 1: Preparation of Cinnamoyl Chloride
Note: Commercially available cinnamoyl chloride can be used, but fresh preparation ensures

high purity.

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser topped with a CaCl₂ drying tube (or N₂ line).

Charging: Add trans-cinnamic acid (10.0 g, 67.5 mmol) to the flask.

Reagent Addition: Add thionyl chloride (12.0 g, 7.3 mL, ~101 mmol) followed by 2 drops of

anhydrous DMF (catalyst).
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Reaction: Heat the mixture gently to reflux (oil bath ~80°C) for 2–3 hours. The evolution of

HCl and SO₂ gas indicates reaction progress.

Endpoint: The reaction is complete when the solid acid dissolves completely and gas

evolution ceases.

Isolation: Cool the mixture to room temperature. Remove excess thionyl chloride under

reduced pressure (rotary evaporator).

Tip: Add a small amount of dry toluene and re-evaporate to azeotropically remove residual

SOCl₂.

Result: Cinnamoyl chloride (yellowish solid/oil) is obtained. Use immediately for Phase 2.

Phase 2: Coupling to Form O-
Benzylcinnamohydroxamic Acid

Preparation of Nucleophile:

In a separate 500 mL RBF, dissolve O-benzylhydroxylamine hydrochloride (11.8 g, 74.2

mmol, 1.1 equiv) in anhydrous DCM (150 mL).

Cool the solution to 0°C using an ice bath.

Add Triethylamine (TEA) (17.1 g, 23.5 mL, 169 mmol, 2.5 equiv) dropwise. The mixture

will become heterogeneous as TEA·HCl salts may precipitate partially.

Coupling Reaction:

Dissolve the crude cinnamoyl chloride (from Phase 1) in anhydrous DCM (50 mL).

Add the acid chloride solution dropwise to the cold hydroxylamine/TEA mixture over 30

minutes.

Control: Maintain internal temperature < 5°C to prevent di-acylation side products.

Completion:
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Allow the reaction to warm to room temperature naturally.

Stir for 3–5 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (acid

chloride) should disappear.

Workup:

Quench: Add water (100 mL) to the reaction mixture.

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 50 mL).

Purpose: Removes excess TEA and unreacted hydroxylamine.

Wash 2 (Basic): Wash with saturated NaHCO₃ (2 x 50 mL).

Purpose: Removes any hydrolyzed cinnamic acid.

Wash 3 (Neutral): Wash with Brine (50 mL).

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

vacuum.

Purification (Recrystallization):

The crude product is typically an off-white solid.

Solvent System: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane.

Dissolve in minimum hot ethanol, add water until slightly turbid, and cool slowly to 4°C.

Filtration: Collect the white crystalline solid by vacuum filtration and dry in a vacuum oven

at 40°C.

Characterization & Quality Control
Expected Data
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Appearance: White crystalline solid.

Melting Point: ~110–115°C (Dependent on purity/polymorph).

Yield: 80–90%.

NMR Validation (400 MHz, DMSO-d₆)
To validate the structure, look for these diagnostic signals:

Proton Type Chemical Shift (δ) Multiplicity Interpretation

-NH- 11.2 - 11.5 Singlet (Broad)

Amide proton

(Exchangeable with

D₂O)

Ph-CH= 7.5 - 7.6 Doublet (J~16Hz)
Trans-alkene proton

(Beta)

=CH-CO 6.6 - 6.7 Doublet (J~16Hz)
Trans-alkene proton

(Alpha)

O-CH₂-Ph 4.90 Singlet
Benzylic methylene

protons

Ar-H 7.3 - 7.6 Multiplet
Aromatic protons

(Cinnamyl + Benzyl)

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield Hydrolysis of acid chloride
Ensure all glassware is flame-

dried; use fresh SOCl₂.

Oily Product Residual solvent or impurities

Recrystallize from

Hexane/EtOAc.[3] Scratch

flask to induce nucleation.

Extra Spots on TLC Di-acylation (N,O-diacyl)

Ensure strict temperature

control (0°C) during addition.

Avoid excess acid chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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